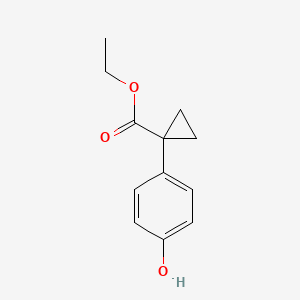

Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate

Description

Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate is a cyclopropane-containing ester derivative featuring a para-hydroxyphenyl substituent. The cyclopropane ring introduces significant steric strain, while the hydroxyl group on the phenyl ring confers polarity and hydrogen-bonding capacity.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H14O3/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3 |

InChI Key |

FOMNACSNJGTOCF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Temperature : 60–150°C, balancing reaction rate and side-product formation.

-

Catalyst Loading : 1–5 mol% acidic catalyst, with higher loadings accelerating kinetics but complicating purification.

-

Solvent-Free Systems : Eliminating solvents improves atom economy but requires meticulous temperature control to prevent decarboxylation.

A typical protocol involves refluxing equimolar amounts of 1-(4-hydroxyphenyl)cyclopropanecarboxylic acid and ethanol with catalytic sulfuric acid for 12–24 hours. The crude product is purified via vacuum distillation or recrystallization, yielding 65–78% of the target ester. Challenges include the sensitivity of the cyclopropane ring to prolonged heating, necessitating inert atmospheres to prevent ring-opening reactions.

Acyl Chloride Intermediate Route

Converting 1-(4-hydroxyphenyl)cyclopropanecarboxylic acid to its acyl chloride prior to esterification enhances reactivity, particularly for sterically hindered substrates. Thionyl chloride (SOCl₂) is the preferred chlorinating agent due to its high efficiency and gaseous byproduct formation.

Synthesis of Cyclopropanecarbonyl Chloride

-

Molar Ratio : 1.1–1.2 equivalents of SOCl₂ per carboxylic acid.

-

Temperature : 50–100°C, with excess SOCl₂ removed under reduced pressure.

-

Purity : Distillation yields 90–96% pure acyl chloride, critical for subsequent steps.

The acyl chloride is then reacted with ethanol in the presence of a base (e.g., pyridine) to neutralize HCl. This two-step process achieves higher yields (80–88%) compared to direct esterification, albeit with increased handling complexity due to moisture-sensitive intermediates.

Cyclopropanation of α,β-Unsaturated Esters

Constructing the cyclopropane ring via [2+1] cycloaddition offers an alternative route. Ethyl cinnamate derivatives bearing a 4-hydroxyphenyl group undergo cyclopropanation using diethylzinc and diiodomethane (Simmons–Smith conditions).

Key Parameters

-

Substrate Design : The α,β-unsaturated ester must adopt a s-cis conformation for effective carbene insertion.

-

Reagent Stoichiometry : 2.5–3.0 equivalents of diiodomethane ensure complete conversion.

-

Solvent : Dichloromethane or toluene, with strict exclusion of oxygen.

This method provides precise stereocontrol, favoring trans-diastereomers due to steric hindrance during carbene attack. Yields range from 55–70%, with byproducts arising from competing-shifts or over-alkylation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Ester | 65–78 | 92–95 | Simplicity, low cost | Long reaction times, ring sensitivity |

| Acyl Chloride Route | 80–88 | 95–98 | High yields, scalability | Moisture-sensitive intermediates |

| Cyclopropanation | 55–70 | 85–90 | Stereochemical control | Byproduct formation, reagent cost |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the acyl chloride route for its balance of yield and efficiency. Continuous flow reactors mitigate handling risks associated with SOCl₂, while in-line neutralization systems capture HCl emissions. Recent advancements include enzymatic esterification using lipases, which operate under milder conditions (30–40°C) and achieve comparable yields (75–82%) .

Scientific Research Applications

Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for drug development, especially in the synthesis of cyclopropane-containing pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Critical Analysis of Structural Modifications

- Electron-Donating vs. Electron-Withdrawing Groups: The hydroxyl group (electron-donating when deprotonated) increases aromatic ring reactivity toward electrophilic substitution, whereas nitro and cyano groups deactivate the ring, directing further substitutions to meta positions.

- Steric Effects : Substituents on the cyclopropane ring (e.g., position 2 in vs. position 1 in the target compound) influence conformational flexibility and binding to biological targets .

- Synthetic Challenges : Nitro and boronate derivatives require specialized handling (e.g., anhydrous conditions for boronate stability), whereas hydroxylated compounds may necessitate protection/deprotection strategies during synthesis .

Biological Activity

Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a phenolic moiety, which contributes to its unique biological properties. The presence of the hydroxy group allows for hydrogen bonding, enhancing its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that derivatives of cyclopropane compounds, including this compound, exhibit antimicrobial activity. For example, studies have shown that certain phenolic compounds can inhibit bacterial virulence factors, such as the type III secretion system (T3SS) in Erwinia amylovora, a pathogen affecting rosaceous plants . This suggests potential applications in agricultural biocontrol.

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. The hydroxy group on the phenolic ring is known to play a crucial role in modulating inflammatory responses by interacting with various signaling pathways. This interaction can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

3. Enzyme Inhibition

This compound has demonstrated enzyme inhibition capabilities, particularly against enzymes involved in metabolic pathways. The rigidity provided by the cyclopropane structure enhances binding affinity, making it an effective inhibitor of specific targets .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with target enzymes or receptors. The cyclopropane ring contributes to the compound's overall conformation and reactivity, facilitating its binding to active sites on proteins.

Study on Antimicrobial Activity

A study focused on the antimicrobial properties of phenolic compounds found that this compound exhibited significant inhibition of bacterial growth in vitro. The compound was tested against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Research on Anti-inflammatory Properties

In another study examining anti-inflammatory effects, this compound was administered in animal models with induced inflammation. Results indicated a marked reduction in inflammatory markers and symptoms, suggesting that this compound could be developed into a therapeutic agent for managing inflammatory conditions.

Data Table: Summary of Biological Activities

Q & A

Q. What are the most reliable synthetic routes for Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation via [2+1] cycloaddition or carbene insertion, followed by esterification. For example:

- Step 1 : Formation of the cyclopropane ring using a transition-metal catalyst (e.g., rhodium) to couple diazo compounds with styrene derivatives.

- Step 2 : Esterification of the cyclopropanecarboxylic acid intermediate with ethanol under acidic conditions (e.g., H₂SO₄) .

Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C for cyclopropanation), and stoichiometry to minimize side reactions like ring-opening. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- ¹H/¹³C NMR : Confirm the cyclopropane ring (δ 1.2–1.8 ppm for cyclopropane protons; δ 25–35 ppm for carbons) and ester group (δ 4.1–4.3 ppm for CH₂CH₃; δ 170 ppm for carbonyl).

- IR Spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹ for phenolic hydroxyl) and ester C=O (1720–1740 cm⁻¹).

- Mass Spectrometry : Validate molecular weight via ESI-MS ([M+H]⁺ expected at m/z 234.1) .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or tyrosine kinases using fluorometric/colorimetric substrates.

- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Binding Studies : Fluorescence polarization or SPR to measure affinity for receptors (e.g., estrogen receptor due to the 4-hydroxyphenyl moiety) .

Advanced Research Questions

Q. How can computational methods predict the conformational stability and bioactivity of this compound?

- Molecular Dynamics (MD) Simulations : Analyze cyclopropane ring strain and torsional angles (e.g., dihedral angles of the phenyl group relative to the ester).

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site; score binding energies ≤ −7.0 kcal/mol for high affinity).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

- SAR Insights :

- 4-Hydroxyl Group : Critical for hydrogen bonding with receptors (e.g., removal reduces COX-2 inhibition by >50% ).

- Cyclopropane Rigidity : Enhances metabolic stability compared to flexible analogs (e.g., ethyl cyclohexanecarboxylate).

- Experimental Approach : Synthesize analogs (e.g., 4-fluoro or 4-nitro derivatives) and compare IC₅₀ values in enzymatic assays .

Q. How can contradictory data in solubility or bioactivity be resolved?

- Solubility Discrepancies : Use Hansen solubility parameters to test solvents (e.g., DMSO vs. ethanol). For low aqueous solubility (<0.1 mg/mL), employ co-solvents (PEG-400) or nanoformulation.

- Bioactivity Variability : Validate assay conditions (pH, temperature) and check for compound degradation via HPLC. Reproduce results across multiple cell lines .

Q. What strategies address challenges in stereoselective synthesis of cyclopropane derivatives?

- Chiral Catalysts : Use Rh₂(S-DOSP)₄ for enantioselective cyclopropanation (>90% ee).

- Protecting Groups : Temporarily mask the phenolic hydroxyl with tert-butyldimethylsilyl (TBS) to prevent side reactions during esterification .

Comparative and Safety Considerations

Q. How does this compound compare to structurally similar cyclopropane esters in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.